Rubrobramide

Description

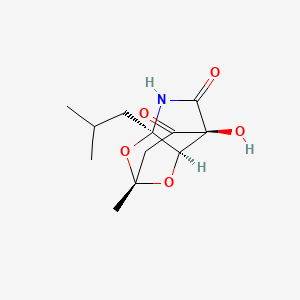

Structure

3D Structure

Properties

CAS No. |

205386-57-8 |

|---|---|

Molecular Formula |

C12H17NO5 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(1R,4S,7R,8R)-4-hydroxy-1-methyl-7-(2-methylpropyl)-9,10-dioxa-6-azatricyclo[5.2.1.04,8]decane-3,5-dione |

InChI |

InChI=1S/C12H17NO5/c1-6(2)4-11-8-12(16,9(15)13-11)7(14)5-10(3,17-8)18-11/h6,8,16H,4-5H2,1-3H3,(H,13,15)/t8-,10+,11+,12+/m0/s1 |

InChI Key |

DDXFYNDEHYHXPW-JTLRNRKASA-N |

SMILES |

CC(C)CC12C3C(C(=O)CC(O3)(O1)C)(C(=O)N2)O |

Isomeric SMILES |

CC(C)C[C@]12[C@H]3[C@](C(=O)C[C@](O3)(O1)C)(C(=O)N2)O |

Canonical SMILES |

CC(C)CC12C3C(C(=O)CC(O3)(O1)C)(C(=O)N2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubrobramide; |

Origin of Product |

United States |

Ii. Occurrence and Mycological Investigations

Isolation from Fungal Species: Cladobotryum rubrobrunnescens

Rubrobramide (PubChem CID: 3081358) is a secondary metabolite initially isolated from the culture filtrate of Cladobotryum rubrobrunnescens, a mycophilic deuteromycete nih.govnih.govacs.org. The isolation process involved fermenting C. rubrobrunnescens in a suitable medium, followed by extraction of the culture fluid acs.org. The compounds were adsorbed onto HP 21 resin, eluted with methanol, and then purified using chromatographic techniques such as elution with cyclohexanes-EtOAc and preparative HPLC acs.org.

This compound is structurally characterized by a unique oxidized tricyclic system and is related to flavipucine (B1248310), another compound also produced by the same fungus nih.govacs.orgresearchgate.net. Alongside this compound, cladobotrin was also isolated from C. rubrobrunnescens culture filtrate nih.govacs.org. Research findings indicate that this compound exhibits weak cytotoxic and phytotoxic activities nih.govacs.org.

Mycological Systematics and Chemotaxonomy of Producer Organisms

The genus Cladobotryum (family Hypocreaceae, order Hypocreales) comprises anamorphic (asexual) states of the pleomorphic hypocrealean genus Hypomyces mdpi.comdntb.gov.uawikipedia.orgnih.gov. These fungi are known for their fungicolous lifestyle, often growing on sporophores of other macromycetes, particularly basidiomycetes, and some species are significant mycopathogens causing "cobweb disease" in cultivated mushrooms mdpi.comdntb.gov.uanih.govpensoft.net.

Molecular Phylogenetic Approaches

Molecular phylogenetic studies are crucial for resolving taxonomic uncertainties within the genus Cladobotryum mdpi.comdntb.gov.uaresearchgate.net. The internal transcribed spacer (ITS) region of ribosomal RNA (ITS1-5.8S-ITS2) is a commonly used molecular marker for phylogenetic analysis in Cladobotryum, though other markers like 28S and combinations of rpb1, rpb2, tef1, and FG1093 are also utilized mdpi.comdntb.gov.uanih.gov.

Phylogenetic analyses have shown that Cladobotryum rubrobrunnescens clusters within a large clade alongside other Hypomyces species with Cladobotryum anamorphs, including H. aurantius (anamorph C. varium), H. odoratus, and H. rosellus studiesinmycology.orgzobodat.at. This highlights the close genetic relationships between these species and the utility of molecular data in corroborating morphological findings for species identification and delimitation mdpi.comdntb.gov.ua.

Metabolomics in Fungal Systematics

Fungal secondary metabolites, due to their vast diversity, serve as an additional tool in fungal systematics, a field known as chemotaxonomy mdpi.comdntb.gov.ua. Despite their potential for bioactive compounds, Cladobotryum species have been insufficiently investigated regarding metabolomics mdpi.comdntb.gov.ua.

Integrating 1H NMR-based metabolomics with morphological data and ITS-based phylogeny offers a polyphasic approach to identify and classify Cladobotryum strains mdpi.comdntb.gov.ua. This approach has been shown to complement morphological and molecular phylogenetic findings, contributing to a more comprehensive understanding of the genus's systematics mdpi.comdntb.gov.uamdpi.com. For instance, studies have used metabolomics to identify Greek strains of Cladobotryum, including those that produce red-pigmented metabolites, which presented ambiguous taxonomic positions based solely on morphology mdpi.comdntb.gov.ua. The diverse array of secondary metabolites produced by Cladobotryum species, including this compound, underscores their biotechnological potential and their role in chemotaxonomic differentiation nih.gov.

Table 1: Key Metabolites Isolated from Cladobotryum rubrobrunnescens

| Compound Name | PubChem CID | Structural Relationship | Biological Activity |

| This compound | 3081358 | Flavipucine | Cytotoxic, Phytotoxic nih.govacs.org |

| Cladobotrin | 11089957 | - | Weak nematicidal nih.govacs.org |

| Flavipucine | 6644023 | This compound | Antimicrobial, Cytotoxic acs.org |

| Brunnescin | - | - | Antimicrobial, Cytotoxic acs.org |

Ecological Niches and Associated Microorganisms (e.g., Mangrove Ecosystems)

Cladobotryum species are primarily fungicolous, meaning they grow on other fungi, mainly the sporophores of basidiomycetes and ascomycetes mdpi.com. This fungal-fungal interaction can vary in host specificity mdpi.com. Their adaptability to various habitats and hosts allows them to occupy diverse ecological niches pensoft.net.

While Cladobotryum rubrobrunnescens is not explicitly linked to mangrove ecosystems in the provided search results, mangrove environments are recognized as biodiversity hotspots for microorganisms, including fungi, bacteria, and cyanobacteria researchgate.netmdpi.comnih.govpeerj.com. These ecosystems are characterized by challenging conditions such as high salinity, tidal inundation, and anoxic soils, which drive the evolution of unique microbial communities mdpi.comnih.govbioflux.com.ro. Mangrove-associated fungi are a significant source of structurally diverse and bioactive secondary metabolites, many of which are novel researchgate.netnih.gov. The unique environmental pressures within mangroves are thought to induce the production of unusual compounds by the resident microorganisms nih.gov.

Studies on mangrove-associated microorganisms have revealed a rich diversity of bacterial and fungal communities, with fungi being preeminent contributors to novel natural products nih.govpeerj.com. Although specific direct associations of C. rubrobrunnescens with mangrove ecosystems were not found, the general principle of unique microbial metabolites arising from specific ecological niches, such as mangrove forests, is well-established researchgate.netnih.gov.

Iii. Molecular Structure Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Structural Characterization

Spectroscopic methods are indispensable tools for the structural characterization of organic compounds, offering detailed information about their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the elucidation of rubrobramide's structure, providing detailed information on the carbon-hydrogen framework and the spatial relationships between atoms. NMR spectra, including 1H, 13C, and two-dimensional (2D) NMR experiments, were typically recorded on instruments such as the Bruker AV 400 NMR spectrometer, utilizing tetramethylsilane (B1202638) (TMS) as an internal standard mdpi-res.com.

Comprehensive structural assignments are achieved through the analysis of 2D NMR data, which include COSY (1H–1H correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple-bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) acs.orgnih.gov. These experiments provide crucial correlations that help piece together the molecular skeleton.

For this compound (C12H17NO5), specific NMR data have been reported. For instance, 1H NMR (400 MHz, DMSO-d6) signals include δ 9.33 (br s, 1H), 6.05 (d, J = 5.9 Hz, 1H), 5.70 (s, 1H), 5.35 (s, 1H), 4.35 (d, J = 5.9 Hz, 1H), 2.37 (s, 3H), 1.85 (sept, J = 6.8 Hz, 1H), 1.62 (dd, J = 14.4, 6.3 Hz, 1H), 1.58 (dd, J = 14.4, 6.3 Hz, 1H), 0.92 (d, J = 6.8 Hz, 3H), and 0.92 (d, J = 6.8 Hz, 3H) rsc.org. Correspondingly, 13C NMR (100 MHz, DMSO-d6) data show signals at δ 194.8, 164.1, 103.8, 95.9, 85.3, 73.9, 45.4, 24.3, 23.9, 23.4, and 16.6 rsc.org. Another set of NMR data for this compound (C12H17NO5) in DMSO-d6 includes 1H NMR (400 MHz) δ 8.95 (br s, 1H), 5.97 (d, J = 5.9 Hz, 1H), 5.78 (s, 1H), 5.44 (s, 1H), 4.38 (d, J = 5.9 Hz, 1H), 2.27 (s, 3H), 2.02 (dd, J = 14.1, 4.9 Hz, 1H), 1.94 (sept, J = 6.8 Hz, 1H), 1.59 (dd, J = 14.1, 6.8 Hz, 1H), 0.95 (d, J = 6.8 Hz, 3H), and 0.92 (d, J = 6.8 Hz, 3H) rsc.org. The 13C NMR (100 MHz, DMSO-d6) for this sample shows δ 197.1, 190.9, 163.7, 103.8, 94.8, 87.6, 81.8, 43.8, 25.0, 24.8, 22.5, and 16.3 rsc.org. The structure of this compound was determined by these spectroscopic methods researchgate.net.

Table 1: Selected NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |

| 1H NMR (400 MHz) | ||

| NH | 9.33 | br s |

| CH | 6.05 | d (5.9) |

| CH | 5.70 | s |

| OH | 5.35 | s |

| CH | 4.35 | d (5.9) |

| CH3 | 2.37 | s |

| CH | 1.85 | sept (6.8) |

| CH2 | 1.62 | dd (14.4, 6.3) |

| CH2 | 1.58 | dd (14.4, 6.3) |

| CH3 | 0.92 | d (6.8) |

| CH3 | 0.92 | d (6.8) |

| 13C NMR (100 MHz) | ||

| C=O | 194.8 | |

| C=O | 164.1 | |

| CH | 103.8 | |

| CH | 95.9 | |

| C | 85.3 | |

| C | 73.9 | |

| CH | 45.4 | |

| CH | 24.3 | |

| CH3 | 23.9 | |

| CH3 | 23.4 | |

| CH3 | 16.6 |

Table 2: Alternative Selected NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |

| 1H NMR (400 MHz) | ||

| NH | 8.95 | br s |

| CH | 5.97 | d (5.9) |

| CH | 5.78 | s |

| OH | 5.44 | s |

| CH | 4.38 | d (5.9) |

| CH3 | 2.27 | s |

| CH2 | 2.02 | dd (14.1, 4.9) |

| CH | 1.94 | sept (6.8) |

| CH2 | 1.59 | dd (14.1, 6.8) |

| CH3 | 0.95 | d (6.8) |

| CH3 | 0.92 | d (6.8) |

| 13C NMR (100 MHz) | ||

| C=O | 197.1 | |

| C=O | 190.9 | |

| CH | 163.7 | |

| CH | 103.8 | |

| C | 94.8 | |

| C | 87.6 | |

| C | 81.8 | |

| CH | 43.8 | |

| CH | 25.0 | |

| CH3 | 24.8 | |

| CH3 | 22.5 | |

| CH3 | 16.3 |

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for accurately determining the molecular formula of this compound. HRMS data for this compound (C12H17NO5) have confirmed its molecular weight. For instance, High-Resolution Mass Spectrometry (FAB-DFMS) analysis showed a mass-to-charge ratio (m/z) of [M+Na]+ Calcd for C12H17NO5Na 278.1004; Found 278.1004 rsc.org. Another measurement reported [M+Na]+ Calcd for C12H17NO5Na 278.1004; Found 278.1000 rsc.org. High-resolution electrospray ionization mass spectrometry (HRESIMS) data are commonly recorded on instruments like a MicrO-TOF II mass spectrometer acs.orgnih.gov. For related compounds, high-resolution ESI-MS was performed on an LCMS-IT-TOF instrument using peak matching mdpi-res.com.

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information and absolute configuration. The structure of this compound has been established by X-ray diffraction data researchgate.net. This method has also been instrumental in assigning the absolute configurations of structurally related compounds through single-crystal X-ray diffraction analysis researchgate.netmdpi.comresearchgate.netnih.gov.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for assigning the absolute configuration of chiral molecules like this compound, which possess non-superimposable mirror images.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing insights into its stereochemistry. ECD spectra for this compound have been utilized to establish its absolute configuration researchgate.net. These spectra are typically measured on instruments such as a JASCO J-715 spectra polarimeter mdpi-res.com. For other compounds, ECD calculations based on theoretical approaches like Time-Dependent Density Functional Theory (TDDFT) have been employed to determine absolute configurations nih.gov.

Vibrational Circular Dichroism (VCD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional structure and absolute configuration of molecules researchgate.net. VCD spectroscopy is particularly valuable for stereochemical studies, including those on complex natural products nii.ac.jphokudai.ac.jpacs.org.

The absolute configurations of enantiomers of related lactams, such as berkeleyamide D, have been determined using the VCD exciton (B1674681) chirality method researchgate.net. VCD spectroscopy can assign chirality by analyzing the sign of a VCD exciton couplet, which arises from the interaction of two carbonyl groups acs.org. Comparing observed VCD signals with theoretically calculated ones allows for the stereochemical assignment of chiral centers, even in the vicinity of chromophores researchgate.net. This technique is recognized for its utility in the structural elucidation of complex molecules researchgate.net. Studies have also explored VCD spectra in specific regions, such as the C-D stretching region, to extract local stereochemical information nii.ac.jphokudai.ac.jp.

Iv. Biosynthetic Pathways and Enzymology

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Biosynthesis

The core of rubrobramide biosynthesis is a hybrid PKS-NRPS system. PKS-NRPS enzymes are large, multi-domain protein complexes that iteratively condense acyl-CoA precursors (for polyketide portions) and amino acids (for nonribosomal peptide portions) into a growing chain. This hybrid nature allows for the generation of molecules with diverse structural features, combining the carbon backbone versatility of polyketides with the amino acid-derived complexity of nonribosomal peptides.

Precursor incorporation studies, particularly those utilizing isotopic labeling, are crucial for elucidating the building blocks that contribute to a natural product's structure. While specific detailed labeling studies for this compound are not extensively documented in public search results, related compounds provide strong indications. For instance, labeling studies on flavipucine (B1248310), another pyridione-containing natural product structurally related to this compound and also produced by Cladobotryum rubrobrunnescens, have shown that its C1–8 carbons are derived from acetate (B1210297). rsc.org Given the structural similarities and the shared PKS-NRPS biosynthetic machinery, it is highly probable that acetate serves as a primary polyketide precursor for this compound. Furthermore, as a PKS-NRPS hybrid, the incorporation of specific amino acid precursors is expected for the nonribosomal peptide portion of the molecule, contributing to the nitrogen-containing moieties.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Type | Specific Precursor (Likely) | Role in Biosynthesis | Evidence |

| Polyketide | Acetate | Carbon backbone | Inferred from related compounds (e.g., flavipucine) rsc.org |

| Nonribosomal Peptide | Specific Amino Acids | Nitrogen-containing moieties | Characteristic of NRPS pathways |

Genetic Basis of this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis is encoded by a dedicated set of genes, typically organized into a biosynthetic gene cluster (BGC) within the genome of the producing organism.

The identification of biosynthetic gene clusters is a critical step in understanding natural product biosynthesis. These clusters often contain genes encoding the core biosynthetic enzymes (such as PKS and NRPS), along with genes for tailoring enzymes (e.g., oxidoreductases, methyltransferases), regulatory proteins, and transport proteins, all working in concert to produce the final metabolite. For this compound, produced by Cladobotryum rubrobrunnescens, the presence of such a gene cluster is strongly implied by its complex PKS-NRPS hybrid structure. Genome mining techniques are commonly employed to identify these BGCs by searching for characteristic PKS and NRPS gene sequences. rsc.orgresearchgate.net

Gene knockout studies are powerful tools used to confirm the function of identified genes within a biosynthetic cluster and to elucidate the precise steps of a pathway. researchgate.net By selectively deactivating (knocking out) specific genes within a putative this compound biosynthetic gene cluster in Cladobotryum rubrobrunnescens, researchers could observe the cessation of this compound production or the accumulation of pathway intermediates. Such experiments provide direct evidence for the involvement of particular genes and their encoded enzymes in the biosynthetic route, thereby confirming the proposed pathway steps and the roles of individual enzymes. While specific detailed gene knockout studies directly pertaining to this compound's biosynthetic pathway were not found in the immediate search results, this methodology is a standard and essential approach for the complete elucidation of natural product biosynthesis. rsc.orgresearchgate.net

V. Synthetic Chemistry Approaches

Total Synthesis Strategies

The total synthesis of rubrobramide has been a challenging endeavor, with researchers focusing on achieving high stereocontrol, particularly in the construction of its spirocyclic core.

Enantioselective Total Synthesis Methodologies

The first enantioselective total synthesis of (+)-rubrobramide was reported as part of a unified synthetic strategy that also encompassed (+)-talaramide A and (−)-berkeleyamide D. nih.govmycocentral.eunih.govnih.gov This unified approach highlights the versatility of the synthetic methodology in accessing structurally related natural products.

A key aspect of the enantioselective total synthesis of (+)-rubrobramide, along with (+)-talaramide A and (−)-berkeleyamide D, involved a skeletal diversification strategy. nih.govmycocentral.eunih.govnih.govnih.govnih.govnih.gov This strategy allowed for the divergent synthesis of these natural products from common vinylogous ester intermediates, enabling the construction of different spirocyclic frameworks depending on the desired outcome. nih.govnih.gov

The unified synthesis strategy was critically dependent on regioselective cyclization, specifically controlling the preference between 5-exo and 6-endo cyclization pathways from the vinylogous esters. nih.govmycocentral.eunih.govnih.govnih.govnih.govnih.gov For the successful synthesis of this compound, a regioselective 6-endo cyclization was required. nih.gov Researchers investigated various conditions to achieve this selectivity. For instance, the use of p-TsOH·H₂O as a protic acid in dichloromethane (B109758) initially provided this compound in 18% yield. nih.gov Further optimization, including the use of trifluoroacetic acid (TFA) in dichloromethane, followed by treatment of the crude intermediate with p-TsOH·H₂O in acetone/water, improved the yield to 51%. nih.gov

Table 1: Regioselective Cyclization Conditions for this compound Synthesis

| Reagent/Catalyst | Solvent | Cyclization Selectivity | Yield of this compound | Reference |

| p-TsOH·H₂O | CH₂Cl₂ | Predominantly 6-endo | 18% | nih.gov |

| TFA, then p-TsOH·H₂O | CH₂Cl₂ / Acetone/H₂O | Predominantly 6-endo | 51% | nih.gov |

Key Synthetic Transformations and Method Development (e.g., Diastereoselective Darzens Reaction)

A pivotal transformation in the total synthesis of this compound and related spirocyclic lactams, such as L-755,807 and berkeleyamide D, is the diastereoselective Darzens reaction. nih.govnih.govnih.govchem960.comresearchgate.netswinburne.edu.au This reaction is instrumental in the efficient construction of the α,β-epoxy-γ-lactam ring system, which forms a core part of the this compound structure. nih.govnih.govresearchgate.net A highly diastereoselective variant of the Darzens reaction was developed, employing MEM- or TBDPS-protected α-hydroxy aldehydes with di-tert-butyl bromomalonate to furnish syn-α-alkoxy epoxides with high efficiency. nih.govchem960.comresearchgate.net This methodological development was critical for achieving the desired stereochemistry in the complex natural product.

Biomimetic Synthesis

Beyond traditional total synthesis, biomimetic approaches have also been explored for the synthesis of (±)-rubrobramide, alongside (±)-flavipucine and (±)-isoflavipucine. nih.govnih.govswinburne.edu.aufishersci.se These strategies aim to mimic proposed biosynthetic pathways, often leading to more concise and efficient routes. A key step in the biomimetic synthesis of this compound involves a regioselective Darzens reaction between isobutyl glyoxal (B1671930) and an α-bromo-β-ketoamide. nih.govswinburne.edu.au This reaction initiates the formation of the crucial epoxy functionality. Subsequently, the core tricyclic ring system of this compound was successfully constructed through a cascade reaction originating from an α,β-epoxy-γ-lactam intermediate, showcasing the power of cascade reactions in building molecular complexity in a single step. nih.govswinburne.edu.au

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogues and derivatives is an important aspect of chemical biology, allowing for structure-activity relationship (SAR) studies to elucidate the molecular features responsible for its biological activities. Synthetic spirocyclic lactam compounds, including this compound, have demonstrated moderate inhibitory activity against amyloid-β aggregation, suggesting their potential relevance in therapeutic contexts. nih.govmycocentral.eunih.gov While specific detailed SAR studies directly on this compound analogues are not extensively reported in the provided literature, the general approach of synthesizing derivatives for SAR is a common practice in the study of complex natural products like those related to this compound, such as cladobotric acids. worktribe.comfishersci.fi These studies typically involve systematic modifications of the parent compound's structure to identify pharmacophores and optimize biological activity.

Vi. Preclinical Pharmacological and Biological Studies

In Vitro Biological Activities and Mechanistic Investigations

Rubrobramide, a natural product isolated from the mycophilic fungus Cladobotryum rubrobrunnescens, has been the subject of several preclinical studies to evaluate its biological activities. acs.orgnih.govibwf.deresearchgate.netjst.go.jpdb-thueringen.de These investigations have revealed a spectrum of activities, including antifungal, cytotoxic, nematicidal, and phytotoxic effects, as well as the ability to modulate protein aggregation. hoku-iryo-u.ac.jpusda.gov

This compound is produced by Cladobotryum rubrobrunnescens, a fungus that lives on other fungi, suggesting a potential role in inter-fungal competition. mdpi.com Research has confirmed that this compound possesses antifungal properties. hoku-iryo-u.ac.jp However, detailed studies elucidating the specific molecular targets or the precise mechanism of its antifungal action are not extensively documented in the available scientific literature. General antifungal mechanisms often involve targeting unique components of fungal cells, such as ergosterol (B1671047) in the cell membrane or chitin (B13524) in the cell wall, but the specific pathway inhibited by this compound remains to be identified. nih.govresearchgate.net

This compound has demonstrated weak to moderate cytotoxic activity against various tumor cell lines in vitro. acs.orgnih.govibwf.deresearchgate.netdb-thueringen.de Initial screenings showed that the compound inhibits the growth of several cancer cell types. acs.org The half-maximal inhibitory concentration (IC₅₀) values have been determined for a selection of cell lines, indicating its potential as an antiproliferative agent. While these studies establish its cytotoxic potential, the underlying molecular mechanisms of action have not been fully elucidated. hoku-iryo-u.ac.jp

Table 1: Cytotoxic Activity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| L1210 | Murine Leukemia | 50 |

| HeLa | Human Cervical Cancer | 20 |

| HL-60 | Human Promyelocytic Leukemia | 10 |

Data sourced from studies on metabolites from Cladobotryum rubrobrunnescens.

Investigations into the biological profile of this compound have identified its activity against nematodes. hoku-iryo-u.ac.jp Specifically, it has been reported to exhibit weak nematicidal activity against the root-knot nematode Meloidogyne incognita. usda.gov The use of model organisms like Caenorhabditis elegans is common in screening for nematicidal compounds, and while this compound is noted for its nematicidal effects, detailed quantitative data such as LD₅₀ values are not specified in the available research. hoku-iryo-u.ac.jpnih.govfrontiersin.org

In addition to its other biological effects, this compound has been characterized as a phytotoxic metabolite. acs.orgnih.govibwf.deresearchgate.netdb-thueringen.de This activity was noted during its initial isolation and characterization. researchgate.net The compound was reported to show weak phytotoxic effects, suggesting it can inhibit plant growth. usda.gov However, comprehensive studies detailing the concentration-response relationship or the specific plant species most susceptible to its effects are limited.

A significant area of research for this compound has been its potential role in neurodegenerative diseases. Studies have revealed that (+)-rubrobramide and its synthetic analogues are potent inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. orcid.org The enantioselective total synthesis of (+)-rubrobramide enabled the evaluation of its biological activity in this context. orcid.org This research identified the epoxy-γ-lactam moiety as a likely pharmacophore responsible for this inhibitory activity. Synthetic analogues, including (-)-berkeleyamide D and (+)-talaramide A, also demonstrated moderate to potent inhibitory effects on Aβ aggregation. orcid.org

Table 2: Inhibitory Activity of this compound and its Analogues on Amyloid-β Aggregation

| Compound | IC₅₀ (µM) |

| (+)-Rubrobramide | 5 - 21 |

| (+)-Talaramide A | 5 - 21 |

| (-)-Berkeleyamide D | 5 - 21 |

Data sourced from the enantioselective total synthesis and biological evaluation of this compound and its analogues. orcid.org

Exploration of Target Biomolecules and Molecular Pathways

While the diverse biological activities of this compound have been established, the specific biomolecular targets and the molecular pathways it modulates are not yet fully understood. hoku-iryo-u.ac.jp The compound is a product of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid biosynthetic pathway. nih.gov Research groups have expressed interest in elucidating the target biomolecules of bioactive natural products like this compound to understand their mechanisms of action at a molecular level. hoku-iryo-u.ac.jp For instance, studies on other compounds have sometimes identified specific pathways, such as the Akt signaling pathway in β-amyloid-induced cytotoxicity, but similar detailed pathway analysis for this compound is not yet available in the literature. orcid.org The identification of its direct protein targets and the subsequent signaling cascades remains a critical area for future research to fully comprehend its pharmacological profile.

Identification of Pharmacophores and Structure-Activity Relationships

The unique tricyclic structure of this compound, which is related to other natural products like flavipucine (B1248310), has been a subject of study to identify its key pharmacophoric features and understand its structure-activity relationships (SAR). researchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For this compound and its analogs, research has pointed to the core heterocyclic system as being crucial for its observed cytotoxic and phytotoxic effects. researchgate.net

The synthesis of this compound often starts from an α,β-epoxy-γ-lactam, a structural motif also found in other bioactive compounds like L-755,807 and berkeleyamide D. researchgate.nethoku-iryo-u.ac.jp In the case of L-755,807, which exhibits potent amyloid-β aggregation inhibitory activity, the epoxy-γ-lactam moiety itself was identified as a probable pharmacophore. researchgate.netacs.org This suggests that this reactive, strained ring system is a key contributor to the biological interactions of this class of molecules.

For the related compound flavipucine, which also shares a common biosynthetic precursor with this compound, the pyridione epoxide moiety has been specifically identified as the pharmacophore responsible for its antibacterial activity against Bacillus subtilis. researchgate.net However, SAR studies on other related γ-lactam-containing natural products, such as epolactaene (B1671538) analogs, have indicated that the epoxide ring is not always essential for biological activity. researchgate.net In those analogs, at least one long alkyl chain and a carbonyl group at the 3-position were found to be required, highlighting that different structural features can be tuned to elicit specific biological responses. researchgate.net

While direct SAR studies on a wide range of this compound derivatives are limited in publicly available literature, the analysis of structurally related compounds provides significant insight. The core tricyclic system of this compound, formed via a unique cascade reaction from an epoxy-γ-lactam, is considered its defining feature and the likely center of its biological activity. researchgate.net

Table 1: Pharmacophoric Features of this compound and Related Compounds

| Compound | Key Structural Motif / Putative Pharmacophore | Associated Biological Activity | Citation |

| This compound | Oxidized tricyclic system derived from an epoxy-γ-lactam | Cytotoxic and phytotoxic activities | researchgate.net |

| Flavipucine | Pyridione epoxide moiety | Antibacterial (against B. subtilis), Cytotoxic | researchgate.net |

| L-755,807 | Epoxy-γ-lactam moiety | Amyloid-β aggregation inhibition, Bradykinin B2 receptor antagonist | researchgate.netacs.org |

| Epolactaene Analogs | 3-pyrrolin-2-one with a long alkyl chain and carbonyl group | Neuritogenic activity | researchgate.net |

Chemical Biology Approaches to Uncover Biological Phenomena

Chemical biology utilizes chemical tools and strategies to investigate and manipulate biological systems, thereby uncovering underlying biological phenomena. hoku-iryo-u.ac.jp In the study of this compound, such approaches have been instrumental in understanding its natural origin and fundamental chemical properties.

One significant chemical biology approach has been the development of a biomimetic synthesis for this compound. hokudai.ac.jp Biomimetic synthesis aims to replicate the probable biosynthetic pathway that an organism uses to create a natural product. The successful biomimetic synthesis of this compound, alongside flavipucine and isoflavipucine, involved a key regioselective Darzens reaction followed by a cascade reaction that constructs the core tricyclic ring system in a single step from an α,β-epoxy-γ-lactam intermediate. researchgate.nethokudai.ac.jp This chemical investigation provides strong evidence for a plausible biosynthetic pathway, shedding light on the biological phenomenon of how the producing fungus, Cladobotryum rubrobrunnescens, assembles this complex architecture. researchgate.net

Another powerful chemical biology technique applied to this compound is Vibrational Circular Dichroism (VCD). VCD is a spectroscopic method that can determine the absolute configuration (the precise three-dimensional arrangement of atoms) of chiral molecules in solution. hokudai.ac.jphokudai.ac.jp Researchers successfully used VCD to determine the absolute configuration of naturally occurring (+)-Rubrobramide. researchgate.net This was a critical step in understanding the stereospecificity of the biosynthetic enzymes involved in its production, a fundamental biological phenomenon that dictates the molecule's specific shape and, consequently, its interaction with biological targets. researchgate.nethokudai.ac.jp The use of advanced spectroscopic methods like VCD exemplifies a purely chemical approach being used to answer a complex biological question. hokudai.ac.jp

Table 2: Chemical Biology Techniques Used in the Study of this compound

| Chemical Biology Approach | Application | Biological Phenomenon Uncovered | Citation |

| Biomimetic Synthesis | Laboratory synthesis mimicking the natural formation process. | Provided insight into the plausible biosynthetic pathway for the formation of the unique tricyclic core. | researchgate.nethokudai.ac.jp |

| Vibrational Circular Dichroism (VCD) | Spectroscopic analysis to determine the 3D structure of the chiral molecule. | Determined the absolute configuration of natural (+)-Rubrobramide, revealing the stereospecificity of its biosynthesis. | researchgate.nethokudai.ac.jp |

Vii. Future Directions and Research Perspectives

Advanced Biosynthetic Engineering for Analog Generation

The biosynthesis of rubrobramide is thought to involve a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. db-thueringen.deresearchgate.net This complex enzymatic machinery offers numerous opportunities for biosynthetic engineering to generate novel analogs with potentially improved or altered biological activities.

Future research will likely focus on the following:

Genome Mining and Pathway Elucidation: Identifying and characterizing the complete biosynthetic gene cluster responsible for this compound production in Cladobotryum rubrobrunnescens is a critical first step. researchgate.netmdpi.com This will provide the genetic blueprint for subsequent engineering efforts. Comparative genomic and metabolomic analyses of related fungal species could reveal variations in biosynthetic pathways and lead to the discovery of new, naturally occurring analogs. mdpi.com

Domain Swapping and Module Engineering: The modular nature of PKS and NRPS enzymes allows for the exchange of domains and modules to alter the final product's structure. researchgate.net For instance, the acyltransferase (AT) domain, which selects the extender units, or the adenylation (A) domain, which activates specific amino acids, could be replaced to incorporate different building blocks into the this compound scaffold. researchgate.net

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic, non-natural precursor molecules can lead to their incorporation into the final structure, generating a diverse range of analogs. This approach, coupled with engineered enzymes with broader substrate specificity, could significantly expand the chemical diversity of this compound derivatives.

Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a more genetically tractable host organism, such as Aspergillus oryzae, could facilitate higher production yields and simplify the engineering process. mdpi.com This strategy has been successfully employed for other complex natural products.

These biosynthetic engineering strategies hold the promise of creating a library of this compound analogs, which can then be screened for enhanced potency, selectivity, and novel biological activities.

Chemoenzymatic Synthesis and Biocatalysis for this compound and Derivatives

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for the production of this compound and its derivatives. mdpi.comnih.govsymeres.comnih.govrsc.orgnih.govd-nb.infomdpi.com Biocatalysis provides highly selective and efficient reactions under mild conditions, complementing the versatility of chemical methods. mdpi.comsymeres.comnih.govmdpi.com

Key areas for future research in this domain include:

Enzymatic Key-Step Reactions: Identifying and utilizing enzymes for crucial transformations in the synthesis of the this compound core structure can significantly improve efficiency and stereocontrol. nih.gov For example, lipases, esterases, or dehydrogenases could be employed for stereoselective reactions, reducing the need for complex protecting group strategies. nih.gov

Late-Stage Functionalization: Enzymes can be used for the late-stage modification of the this compound scaffold to introduce new functional groups. mdpi.com This allows for the rapid diversification of a common intermediate, generating a library of derivatives for structure-activity relationship (SAR) studies.

Immobilized Enzymes and Flow Chemistry: The immobilization of enzymes on solid supports enhances their stability and reusability, making the process more cost-effective and suitable for continuous flow synthesis. d-nb.info This technology can be applied to the production of key intermediates or the final this compound analogs.

Development of Novel Biocatalysts: Mining microbial genomes and employing protein engineering techniques can lead to the discovery and development of novel enzymes with desired catalytic activities for specific transformations relevant to this compound synthesis. mdpi.com

The synergy between chemical synthesis and biocatalysis will be instrumental in developing practical and scalable routes to this compound and a diverse array of its derivatives for further biological evaluation. rsc.orgnih.govd-nb.infomdpi.com

Integration of Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research. thieme-connect.comresearchgate.net In the context of this compound, computational approaches can provide valuable insights into its structure, conformation, and potential mechanisms of action.

Future computational studies on this compound could involve:

Conformational Analysis: Determining the preferred three-dimensional conformation of this compound in different environments is crucial for understanding its interaction with biological targets. researchgate.net Techniques such as molecular mechanics and density functional theory (DFT) calculations can be used to explore the conformational landscape of the molecule. researchgate.net

Spectroscopic Analysis: Theoretical calculations of spectroscopic data, such as nuclear magnetic resonance (NMR) and vibrational circular dichroism (VCD), can aid in the structural elucidation and stereochemical assignment of this compound and its analogs. researchgate.net

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding mode of this compound to potential protein targets, providing hypotheses about its mechanism of action. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and the dynamic behavior of the interaction over time.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations: For a more detailed understanding of the enzymatic reactions in the biosynthetic pathway or the interaction of this compound with its target, QM/MM calculations can be employed. These methods treat the reactive part of the system with high-level quantum mechanics while the surrounding environment is described by molecular mechanics.

The integration of computational chemistry will not only accelerate the structural characterization of new this compound derivatives but also guide the design of more potent and selective analogs. researchgate.net

Development of Novel Assay Systems for Biological Target Identification

A critical aspect of realizing the therapeutic potential of this compound is the identification of its specific biological targets. The development of novel and robust assay systems is paramount to achieving this goal. nih.gov

Future research in this area should focus on:

High-Throughput Screening (HTS): Developing and implementing HTS assays to screen this compound and its analogs against large libraries of potential biological targets. nih.gov These assays could be based on various detection methods, such as fluorescence, luminescence, or absorbance, to measure enzymatic activity or binding events.

Target-Based and Phenotypic Screening: A dual approach involving both target-based and phenotypic screening can be highly effective. Target-based screening focuses on known enzymes or receptors, while phenotypic screening assesses the effect of the compounds on whole cells or organisms to identify novel pathways and targets. nih.gov

Affinity-Based Target Identification: Techniques such as affinity chromatography, where a this compound-derived probe is used to capture its binding partners from cell lysates, can directly identify the molecular targets. Subsequent identification of the captured proteins can be achieved using mass spectrometry.

Genomic and Proteomic Approaches: Analyzing the changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with this compound can provide clues about the pathways and processes affected by the compound, thereby pointing towards its potential targets. nih.gov

Q & A

Q. How can researchers formulate hypothesis-driven studies to explore this compound’s understudied pharmacological effects?

- Answer: Start with a systematic literature review to map existing evidence and identify gaps (e.g., neuroprotective effects). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Pilot studies with orthogonal assays (e.g., electrophysiology for neuroactivity) can prioritize follow-up investigations .

Q. What criteria should guide the selection of in vivo models for this compound’s toxicity profiling?

- Answer: Prioritize models with translational relevance to human physiology (e.g., zebrafish for rapid toxicity screening, rodents for ADMET studies). Include both acute (single-dose) and chronic (28-day) dosing regimens. Histopathological and serum biomarker analyses (e.g., ALT, creatinine) are critical for comprehensive safety assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.